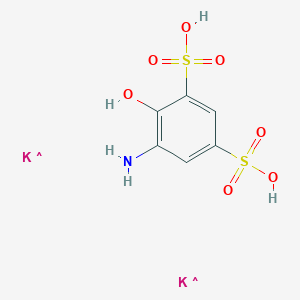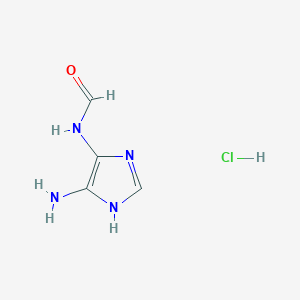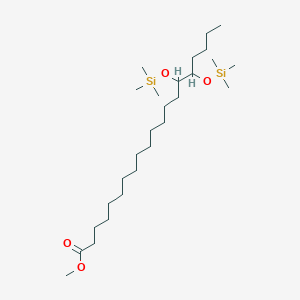
8-(Difluoromethoxy)quinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Difluoromethoxy)quinoline-3,4-diamine is a chemical compound characterized by the presence of a quinoline ring substituted with a difluoromethoxy group at the 8th position and amino groups at the 3rd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethoxy)quinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using a nucleophilic substitution reaction where a suitable quinoline derivative is treated with difluoromethyl ether in the presence of a base.
Amination: The introduction of amino groups at the 3rd and 4th positions can be achieved through nitration followed by reduction. The nitro groups are first introduced using a nitrating agent like nitric acid, and then reduced to amino groups using a reducing agent such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
8-(Difluoromethoxy)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as tin(II) chloride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Nitro derivatives of the quinoline compound.
Reduction Products: Amino derivatives of the quinoline compound.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(Difluoromethoxy)quinoline-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-(Difluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, while the amino groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-3,4-diamine: Lacks the difluoromethoxy group, which may result in different biological activity and physical properties.
8-Methoxyquinoline-3,4-diamine: Contains a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interaction with biological targets.
8-(Trifluoromethoxy)quinoline-3,4-diamine: Contains a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.
Uniqueness
8-(Difluoromethoxy)quinoline-3,4-diamine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to improved efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C10H9F2N3O |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
8-(difluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)16-7-3-1-2-5-8(14)6(13)4-15-9(5)7/h1-4,10H,13H2,(H2,14,15) |
Clave InChI |
DHAXYDVFWFBSFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)

![Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester](/img/structure/B12825169.png)

![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)
![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)


